molecular formula C13H19FO2Si B185727 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde CAS No. 113984-67-1

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Cat. No. B185727
M. Wt: 254.37 g/mol
InChI Key: LCRGCKGCZUAUDG-UHFFFAOYSA-N
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Description

“5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde” is a complex organic compound. It contains a fluorine atom attached to the benzene ring, an aldehyde functional group (-CHO), and a tert-butyldimethylsilyloxy group ([(CH3)3C]3SiO-). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Chemical Reactions Analysis

The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The fluorine atom, being highly electronegative, could influence the reactivity of the molecule. The tert-butyldimethylsilyloxy group is generally stable but can be removed under acidic or fluoride ion conditions .

Scientific Research Applications

Application 1: Synthesis of Oxazolidinone Derivatives

  • Methods of Application: The compound is added to a suspension of sodium hydride in tetrahydrofuran, which contains a few drops of N,N-dimethylformamide. The solution is stirred at 0°C for 1 hour. Then, benzyl bromide is added and the reaction mixture is warmed to room temperature and stirred for 2 hours. The reaction mixture is then quenched with sodium dihydrogen phosphate, extracted with ethyl acetate, washed with water, and dried over magnesium sulfate .
  • Results or Outcomes: The reaction yields a yellow oil, which is purified by flash chromatography. The final product is a colourless oil .

Application 2: Synthesis of Quinoline Derivatives

  • Summary of the Application: This compound is used in the synthesis of quinoline derivatives. Quinoline and its derivatives form an important class of organic compounds due to their structural chemistry and biological activities such as antifungal, antibacterial, antiviral, and anticancer properties .
  • Methods of Application: The compound is prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium in anhydrous DMF as solvent at ambient temperature .
  • Results or Outcomes: The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .

Application 3: Synthesis of Polyphosphazenes

  • Summary of the Application: This compound is used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . Polyphosphazenes are a class of polymers with a backbone composed of alternating phosphorus and nitrogen atoms. They have a wide range of applications due to their unique properties such as high thermal stability, low flammability, and excellent flexibility.
  • Results or Outcomes: The outcome of the reaction is the formation of well-defined mono- and ditelechelic polyphosphazenes .

Application 4: Synthesis of Quinoline Derivatives

  • Summary of the Application: This compound is used in the synthesis of quinoline derivatives . Quinoline and its derivatives are important due to their structural chemistry and biological activities such as antifungal, antibacterial, antiviral, and anticancer properties.
  • Methods of Application: The compound is prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium in anhydrous DMF as solvent at ambient temperature .
  • Results or Outcomes: The synthesized homoallylic alcohol is an intermediate for the synthesis of heterocyclic compounds .

Future Directions

The future directions for “5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde” would depend on its potential applications. Given its functional groups, it could be explored for use in various chemical reactions or as an intermediate in the synthesis of more complex molecules .

properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRGCKGCZUAUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

Compound 508 (1.5 g, 10.7 mmol) was dissolved in dry DMF (40 mL) under an argon atmosphere. tert-Butyl-chloro-dimethyl-silane (2.43 g, 16.1 mmol) and imidazole (1.1 g, 16.1 mmol) was added. Stirred at RT for 2 h, added EtOAc (250 mL) and then washed with water (2×100 mL), 4% MgSO4 (2×75 mL), dried (MgSO4), filtered, and concentrated in vacuo to afford the crude product as yellow oil. Purified by chromatography using EtOAc/petroleum ether (40-60)(1:20) as the eluent, affording the title compound as an colourless, clear oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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